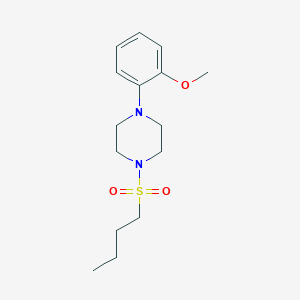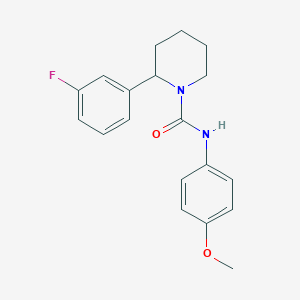![molecular formula C18H21F2N5O2S B5432704 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5432704.png)
4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine, also known as DFP-10825, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based kinase inhibitors and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in the field of drug discovery.
Mecanismo De Acción
4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine exerts its antitumor effects by inhibiting the activity of various kinases, including MET, AXL, and FLT3. These kinases are known to play a crucial role in cancer cell proliferation and survival. By inhibiting their activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has also been shown to inhibit the growth and proliferation of cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy. Additionally, this compound has been shown to reduce tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a therapeutic agent for cancer treatment. However, one limitation of this compound is its potential toxicity, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the research and development of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine. One potential direction is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from treatment with this compound. Additionally, further studies are needed to investigate the potential of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy. Finally, the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties could further enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with piperazine to form the piperazine derivative. The final step involves the reaction of the piperazine derivative with pyrimidine to form the desired product, this compound.
Aplicaciones Científicas De Investigación
4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in the field of cancer research. It has been shown to inhibit the activity of various kinases, including MET, AXL, and FLT3, which are known to play a crucial role in cancer cell proliferation and survival. In preclinical studies, this compound has demonstrated potent antitumor activity against a wide range of cancer cell lines, including lung, breast, and colon cancer.
Propiedades
IUPAC Name |
4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O2S/c19-15-4-3-14(11-16(15)20)28(26,27)25-9-7-24(8-10-25)18-12-17(21-13-22-18)23-5-1-2-6-23/h3-4,11-13H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIVQBIGPUDJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5432624.png)
![1-{2-[3-(2-methoxyphenoxy)azetidin-1-yl]-1-methyl-2-oxoethyl}-1H-1,2,4-triazole](/img/structure/B5432629.png)
![N-[4-(aminocarbonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5432635.png)
![4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid](/img/structure/B5432648.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5432653.png)
![8-[(3-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5432658.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)

![((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine](/img/structure/B5432685.png)
![cis-4-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)cyclohexanamine hydrochloride](/img/structure/B5432701.png)
![methyl 4-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5432706.png)
